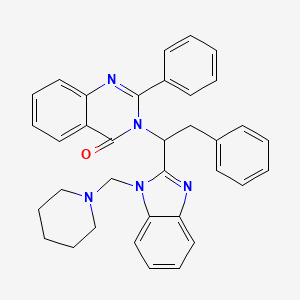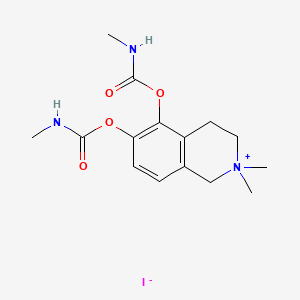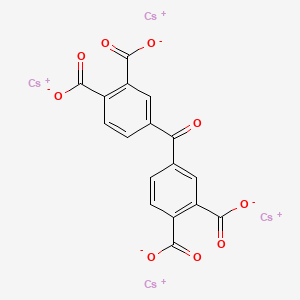
Tetracesium 4,4'-carbonyldiphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracesium 4,4’-carbonyldiphthalate: is a chemical compound with the molecular formula C17H11Cs4O9 It is a salt formed from the reaction of cesium ions with 4,4’-carbonyldiphthalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tetracesium 4,4’-carbonyldiphthalate typically involves the reaction of cesium salts with 4,4’-carbonyldiphthalic acid. The synthesis process includes two main steps:
Formation of Cesium Salt: Cesium salts react with 4,4’-carbonyldiphthalic acid to form the cesium salt of the acid.
Acidification: The cesium salt is then acidified under alkaline conditions to produce tetracesium 4,4’-carbonyldiphthalate.
Industrial Production Methods: Industrial production methods for tetracesium 4,4’-carbonyldiphthalate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetracesium 4,4’-carbonyldiphthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetracesium 4,4’-carbonyldiphthalate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a tool in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a component in drug formulations. Its interactions with biological targets are of particular interest in the development of new therapeutic agents.
Industry: In industrial applications, tetracesium 4,4’-carbonyldiphthalate is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other specialized products.
Wirkmechanismus
The mechanism by which tetracesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Tetracesium 4,4’-carbonylbisphthalate
- Cesium 4,4’-carbonyldiphthalate
- Cesium 4,4’-carbonylbisphthalate
Comparison: Tetracesium 4,4’-carbonyldiphthalate is unique in its specific cesium content and structural configuration. Compared to similar compounds, it offers distinct properties that make it suitable for specialized applications. Its higher cesium content, for example, may enhance its reactivity and stability in certain reactions.
Eigenschaften
CAS-Nummer |
68123-46-6 |
|---|---|
Molekularformel |
C17H6Cs4O9 |
Molekulargewicht |
885.8 g/mol |
IUPAC-Name |
tetracesium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
XGZNCPRMHCIOSP-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


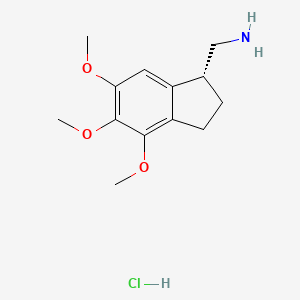
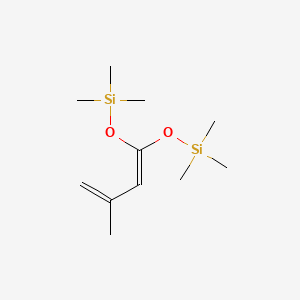
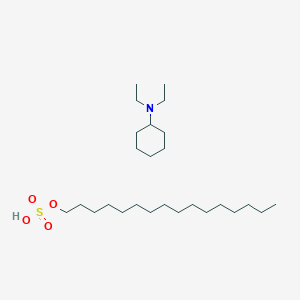
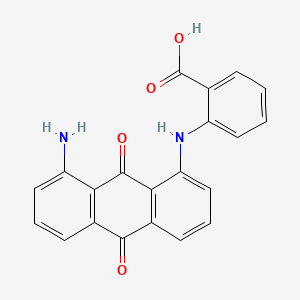

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)

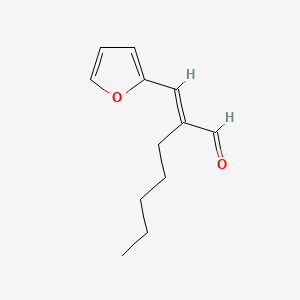
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)

